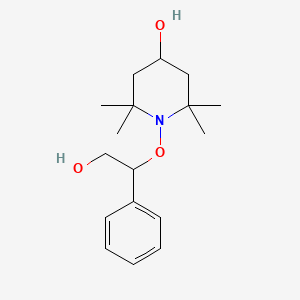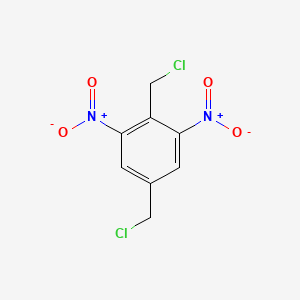
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-: is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, where two chloromethyl groups and two nitro groups are substituted at the 2, 5, 1, and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- typically involves the nitration of benzene derivatives followed by chloromethylation The nitration process introduces nitro groups into the benzene ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- can undergo oxidation reactions, where the chloromethyl groups are converted to carboxylic acids.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products:
Oxidation: 2,5-Dicarboxy-1,3-dinitrobenzene.
Reduction: 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Substitution: 2,5-Bis(hydroxymethyl)-1,3-dinitrobenzene or 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Applications De Recherche Scientifique
Chemistry: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitro and chloromethyl groups on biological systems. It can be used to investigate the mechanisms of toxicity and the metabolic pathways involved in the detoxification of nitro compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, resulting in the inhibition of enzymatic activities and disruption of cellular functions.
Comparaison Avec Des Composés Similaires
Benzene, 1,2-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 2 positions and lacks nitro groups.
Benzene, 1,4-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 4 positions and lacks nitro groups.
Benzene, 1,3-dinitro-: This compound has nitro groups at the 1 and 3 positions and lacks chloromethyl groups.
Uniqueness: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is unique due to the presence of both chloromethyl and nitro groups, which impart distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
177537-18-7 |
|---|---|
Formule moléculaire |
C8H6Cl2N2O4 |
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
2,5-bis(chloromethyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H6Cl2N2O4/c9-3-5-1-7(11(13)14)6(4-10)8(2-5)12(15)16/h1-2H,3-4H2 |
Clé InChI |
UGYQECCNWCGABC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])CCl)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


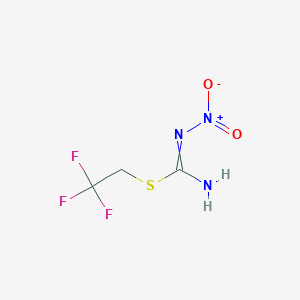
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

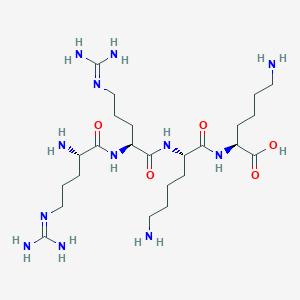
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
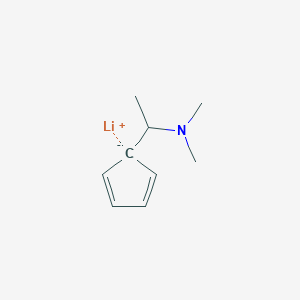

![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)

